molecular formula C18H16N2O4 B2986464 N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923371-99-7

N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2986464
CAS No.: 923371-99-7
M. Wt: 324.336
InChI Key: ILVCZDKFUCLIIA-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of phthalimides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the ethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the phthalimide core or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or other aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A more potent analog of thalidomide used in the treatment of multiple myeloma.

    Pomalidomide: Another analog with similar applications in cancer therapy.

Uniqueness

N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide may have unique properties or activities that distinguish it from these similar compounds. For example, it might have different pharmacokinetic properties, binding affinities, or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-13-6-3-11(4-7-13)9-16(21)19-12-5-8-14-15(10-12)18(23)20-17(14)22/h3-8,10H,2,9H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCZDKFUCLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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